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Compound of Interest

Compound Name: 2-Ethynylphenol

Cat. No.: B1266645

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for the aromatic compound 2-ethynylphenol (CAS No: 5101-44-0). The following sections
detalil its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with the experimental protocols for these analytical techniques. This information is
crucial for the identification, characterization, and quality control of 2-ethynylphenol in
research and development settings.

Spectroscopic Data Summary

The empirical formula for 2-ethynylphenol is CsHesO, with a molecular weight of 118.13 g/mol .
[1][2] The spectroscopic data presented below provides a detailed fingerprint of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by
providing information about the chemical environment of atomic nuclei.

IH NMR (Proton NMR) Data (Predicted)

While a publicly available experimental spectrum with detailed assignments for 2-
ethynylphenol is not readily available, a predicted *H NMR spectrum can be inferred based on
the analysis of similar phenolic compounds. The aromatic protons are expected to appear in
the range of & 6.8-7.5 ppm, exhibiting complex splitting patterns due to spin-spin coupling. The
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phenolic hydroxyl proton typically appears as a broad singlet, the chemical shift of which is
highly dependent on solvent and concentration, generally in the range of & 4-8 ppm. The
acetylenic proton is expected to be a sharp singlet around & 3.0-3.5 ppm.

13C NMR (Carbon NMR) Data

The 3C NMR spectrum provides information on the different carbon environments within the
molecule. A 13C NMR spectrum for 2-ethynylphenol is available through public databases.[1]
For comparison, the experimental 3C NMR data for the closely related compound, 2-
(phenylethynyl)phenol, shows distinct peaks for the aromatic and acetylenic carbons.[3]

Assignment Predicted Chemical Shift (ppm)
C-OH 155-160

C-C=CH 110-115

Aromatic CH 115-135

C=CH 80-85

C=CH 75-80

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to its vibrational transitions. The IR spectrum is a characteristic fingerprint of a
molecule and is used to identify functional groups.
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Wavenumber (cm~?) Vibrational Mode Functional Group
~3300 (broad) O-H stretch Phenolic hydroxyl
~3300 (sharp) =C-H stretch Terminal alkyne
3100-3000 C-H stretch Aromatic

~2100 C=C stretch Alkyne

1600-1450 C=C stretch Aromatic ring
~1200 C-O stretch Phenol

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and
fragmentation pattern of a compound. A Gas Chromatography-Mass Spectrometry (GC-MS)
profile for 2-ethynylphenol is available.[1] The mass spectrum would be expected to show a
molecular ion peak (M*) at m/z = 118. Common fragmentation pathways for phenols include
the loss of CO and the fragmentation of the substituent group.

m/z Proposed Fragment
118 [CsHeO]* (Molecular lon)
90 [M - COJ*

89 [M - CHOJ*

Experimental Protocols

The following sections outline the generalized experimental protocols for obtaining the
spectroscopic data for 2-ethynylphenol.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of phenolic compounds is as follows:
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NMR Experimental Workflow

IR Spectroscopy Protocol

The following outlines a typical procedure for obtaining an FT-IR spectrum of a liquid sample
like 2-ethynylphenol.
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FT-IR Experimental Workflow

Mass Spectrometry Protocol

A general protocol for the analysis of 2-ethynylphenol by GC-MS is described below.
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GC-MS Experimental Workflow

This technical guide provides a foundational understanding of the spectroscopic properties of
2-ethynylphenol. For more detailed and specific data, it is recommended to consult the
primary literature and spectral databases. The provided protocols offer a starting point for the
in-house analysis and characterization of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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